molecular formula C21H28ClN B1668029 Budipine hydrochloride CAS No. 63661-61-0

Budipine hydrochloride

Numéro de catalogue: B1668029
Numéro CAS: 63661-61-0
Poids moléculaire: 329.9 g/mol
Clé InChI: USUUKNCFNKZGEY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Budipine hydrochloride can be synthesized from 1-tert-butyl-4-piperidone by treatment with benzene in the presence of triflic acid. This method enables a 99% yield of the product . The synthetic route involves the following steps:

    Starting Material: 1-tert-butyl-4-piperidone.

    Reaction: Treatment with benzene in the presence of triflic acid.

    Product: this compound with a high yield.

Analyse Des Réactions Chimiques

Budipine hydrochloride undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: The compound can be reduced using common reducing agents, resulting in the formation of reduced derivatives.

    Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced by others under suitable conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Parkinson's Disease Management

  • Enhancement of Dopaminergic Therapy :
    • In a multicenter, double-blind, placebo-controlled trial involving 99 patients with idiopathic Parkinson's disease, budipine was administered at a dose of 20 mg three times daily. The results indicated a significant reduction in the Columbia University Rating Scale (CURS) score compared to placebo (median CURS score decreased from 15.0 to 4.3) . This suggests that budipine provides substantial additional therapeutic benefits when added to a stable dopaminergic regimen.
  • Symptom-Specific Improvements :
    • The study reported significant improvements in specific parkinsonian symptoms such as tremor, rigidity, and akinesia. The CURS subscores for these symptoms showed marked reductions in the budipine group compared to placebo .
  • Long-term Benefits :
    • Previous open-label studies have also highlighted the long-term efficacy of budipine in managing motor symptoms in patients with Parkinson's disease who are on insufficient dopaminergic therapy .

Adverse Effects and Considerations

While budipine is generally well-tolerated, some adverse effects have been noted. Common side effects include dizziness, dry mouth, loss of appetite, nervousness, and visual disturbances . Importantly, monitoring for potential cardiac effects is necessary due to its classification as an hERG blocker, which can lead to long QT syndrome .

Table 1: Summary of Clinical Studies on Budipine Hydrochloride

Study TypeSample SizeDosage (mg/day)DurationKey Findings
Randomized Controlled Trial9960 (20 mg TID)11 weeksSignificant reduction in CURS scores; improved motor symptoms
Open-label Study20VariableLong-termSustained improvement in motor function; well-tolerated
Retrospective AnalysisVariesVariableVariesConfirmed efficacy in patients with inadequate response to dopaminergic therapy

Propriétés

Numéro CAS

63661-61-0

Formule moléculaire

C21H28ClN

Poids moléculaire

329.9 g/mol

Nom IUPAC

1-tert-butyl-4,4-diphenylpiperidin-1-ium;chloride

InChI

InChI=1S/C21H27N.ClH/c1-20(2,3)22-16-14-21(15-17-22,18-10-6-4-7-11-18)19-12-8-5-9-13-19;/h4-13H,14-17H2,1-3H3;1H

Clé InChI

USUUKNCFNKZGEY-UHFFFAOYSA-N

SMILES

CC(C)(C)N1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl

SMILES canonique

CC(C)(C)[NH+]1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Apparence

Solid powder

Key on ui other cas no.

63661-61-0

Pureté

>98% (or refer to the Certificate of Analysis)

Numéros CAS associés

57982-78-2 (Parent)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

4,4-diphenyl-1-tert-butylpiperidine hydrochloride
budipine
budipine hydrochloride
Parkinsan

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Budipine hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Budipine hydrochloride
Reactant of Route 3
Budipine hydrochloride
Reactant of Route 4
Budipine hydrochloride
Reactant of Route 5
Budipine hydrochloride
Reactant of Route 6
Budipine hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.